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Trasis QC1: A Paradigm Shift in
Radiopharmaceutical Quality Control?
A Comparative Guide to Performance Validation Against Traditional QC Methods

For Researchers, Scientists, and Drug Development Professionals

The landscape of radiopharmaceutical quality control (QC) is evolving, driven by the need for

increased efficiency, enhanced safety, and robust compliance. In this context, the Trasis QC1
emerges as a noteworthy innovation, promising a streamlined, "all-in-one" solution that

challenges the conventions of traditional QC methodologies. This guide provides an objective

comparison of the Trasis QC1's automated approach against established QC techniques,

supported by an analysis of the underlying experimental principles. While direct, peer-reviewed

comparative performance data for the QC1 remains largely unpublished, this document

synthesizes available information to offer a comprehensive overview for researchers, scientists,

and drug development professionals.

Executive Summary
The Trasis QC1 is a compact, automated system designed to perform a comprehensive suite of

quality control tests on radiopharmaceuticals from a single sample. This integrated approach

aims to significantly reduce the footprint, manual handling, and time required for QC compared

to traditional methods, which typically involve a series of discrete instruments and manual
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procedures. The core of the QC1's methodology lies in the miniaturization and automation of

established analytical techniques.

I. Comparison of Key QC Parameters
The following tables provide a comparative summary of the Trasis QC1 and traditional QC

methods for critical quality attributes of radiopharmaceuticals. It is important to note that the

performance characteristics of the Trasis QC1 are based on manufacturer claims and the

intended design, as independent validation data is not widely available in published literature.

Table 1: Radiochemical Purity
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Feature Trasis QC1
Traditional Method
(HPLC/TLC)

Methodology

Automated radio-High-

Performance Liquid

Chromatography (radio-HPLC)

and/or radio-Thin-Layer

Chromatography (radio-TLC)

module.

Manual or semi-automated

HPLC systems with a

radioactivity detector; manual

TLC plates with a scanner.

Analysis Time

Claimed to be significantly

faster due to automation and

integration.

Can be time-consuming,

involving system setup, sample

preparation, run time, and data

analysis.

Sample Volume
Requires a small sample

volume.

Variable, but generally requires

larger volumes than integrated

systems.

Operator Intervention

Minimal, primarily sample

loading and initiating the

sequence.

Significant, including sample

preparation, system

calibration, and data

interpretation.

Data Integrity

Integrated data acquisition and

reporting system enhances

data integrity.

Data from multiple instruments

may need to be manually

compiled, increasing the risk of

error.

Flexibility
May have predefined methods

for specific tracers.

Highly flexible, allowing for

extensive method

development and optimization.

Table 2: Residual Solvents
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Feature Trasis QC1
Traditional Method (Gas
Chromatography - GC)

Methodology
Miniaturized Gas

Chromatography (GC) module.

Standalone GC system with a

Flame Ionization Detector

(FID) or Mass Spectrometer

(MS).

Analysis Time

Potentially faster cycle times

due to miniaturization and

automation.

Typically involves longer run

times and system equilibration.

System Footprint
Integrated within the compact

QC1 unit.

Requires a dedicated

benchtop GC system.

Consumables
Utilizes proprietary or specific

consumables for the module.

Requires a range of standard

GC columns, gases, and vials.

Validation

Method validation is likely

performed by the manufacturer

for specific applications.

User is responsible for full

method validation according to

pharmacopeial guidelines.

Table 3: Kryptofix 2.2.2 Determination
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Feature Trasis QC1
Traditional Method (TLC
Spot Test)

Methodology

Automated colorimetric spot

test or a miniaturized analytical

technique.

Manual application of the

sample and a standard to a

TLC plate, followed by

development and visualization

with an iodine chamber or

specific reagents.

Subjectivity

Automated reading removes

the subjective interpretation of

spot size and color intensity.

Relies on visual comparison by

the analyst, which can be

subjective.

Quantitation
May offer semi-quantitative or

quantitative results.

Primarily a limit test, providing

a qualitative or semi-

quantitative result.

Speed
Faster and less labor-

intensive.

A relatively quick but manual

procedure.

Documentation
Automatically records the

result in the final report.

Requires manual

documentation of the visual

result.

II. Experimental Workflows: A Visual Comparison
The following diagrams illustrate the conceptual workflows for performing a comprehensive QC

analysis using traditional methods versus the streamlined approach of the Trasis QC1.
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Trasis QC1 Workflow

III. Detailed Methodologies of Traditional QC
To fully appreciate the consolidated approach of the Trasis QC1, it is essential to understand

the individual traditional methods it aims to integrate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b7789326?utm_src=pdf-body-img
https://www.benchchem.com/product/b7789326?utm_src=pdf-body-img
https://www.benchchem.com/product/b7789326?utm_src=pdf-body
https://www.benchchem.com/product/b7789326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7789326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A. Radiochemical Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of radiopharmaceutical

QC.

Principle: The sample is injected into a column packed with a stationary phase. A mobile

phase is pumped through the column, separating the components of the sample based on

their affinity for the stationary and mobile phases. A radioactivity detector placed after the

column measures the activity of the eluting compounds.

Experimental Protocol:

System Preparation: Equilibrate the HPLC system with the specified mobile phase until a

stable baseline is achieved.

Calibration: Calibrate the system with a known standard.

Sample Preparation: Dilute the radiopharmaceutical sample to an appropriate activity

concentration.

Injection: Inject a defined volume of the sample onto the column.

Data Acquisition: Record the chromatogram, which shows peaks corresponding to the

radiolabeled product and any radiochemical impurities.

Analysis: Integrate the peak areas to calculate the percentage of radiochemical purity.

B. Residual Solvents by Gas Chromatography
Gas Chromatography (GC) is the standard method for the analysis of residual solvents.

Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas)

which carries it through a heated column. The components are separated based on their

volatility and interaction with the stationary phase lining the column. A detector at the outlet

of the column responds to the separated components.

Experimental Protocol:
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System Preparation: Set the appropriate temperatures for the injector, column, and

detector. Establish a stable flow of the carrier gas.

Calibration: Prepare and run a series of standards containing known concentrations of the

potential residual solvents.

Sample Preparation: Accurately weigh or pipette the sample into a headspace vial and

seal it.

Injection: Place the vial in an autosampler, which heats the sample to drive the volatile

solvents into the headspace. A sample of the headspace gas is then automatically injected

into the GC.

Data Acquisition: Record the chromatogram.

Analysis: Identify and quantify the residual solvents by comparing the retention times and

peak areas to the calibration standards.

C. Kryptofix 2.2.2 by TLC Spot Test
The determination of Kryptofix 2.2.2, a phase transfer catalyst used in the synthesis of many

18F-radiopharmaceuticals, is critical due to its toxicity.

Principle: This is a colorimetric limit test performed on a Thin-Layer Chromatography (TLC)

plate. The sample and a standard solution of Kryptofix are spotted on the plate. After

development, the plate is exposed to iodine vapor or a specific staining reagent. The

presence of Kryptofix is indicated by a colored spot.

Experimental Protocol:

Plate Preparation: Draw a starting line on a TLC plate.

Spotting: Apply a small spot of the radiopharmaceutical sample and a spot of a Kryptofix

standard solution (at the limit concentration) on the starting line.

Development: Place the plate in a developing chamber containing an appropriate solvent

and allow the solvent to move up the plate.
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Visualization: Remove the plate, allow it to dry, and then place it in a chamber containing

iodine crystals or spray it with an appropriate reagent.

Analysis: Compare the intensity and size of the spot from the sample to that of the

standard. The sample passes the test if the spot corresponding to Kryptofix is not more

intense than the spot from the standard.

IV. Conclusion and Future Outlook
The Trasis QC1 represents a significant step towards the automation and integration of

radiopharmaceutical quality control. Its "sample-to-report" approach offers compelling

advantages in terms of speed, simplicity, and safety by minimizing manual interventions and

consolidating multiple analytical instruments into a single, compact unit.

However, the lack of extensive, independent, and peer-reviewed performance validation data is

a current limitation for a direct quantitative comparison. For the broader scientific and drug

development community to fully embrace such integrated systems, transparent and

comprehensive data demonstrating equivalence or superiority to traditional, validated methods

will be crucial. This data should encompass key analytical performance characteristics such as

accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantitation

(LOQ) for a variety of radiopharmaceuticals.

As the field of radiopharmacy continues to grow, with an increasing demand for novel tracers

and personalized medicine, the need for rapid and reliable QC will only intensify. The Trasis

QC1 and similar integrated systems are poised to play a pivotal role in meeting this demand,

provided their performance is rigorously validated and documented. Future studies directly

comparing the QC1 against traditional methods on a head-to-head basis will be invaluable in

solidifying its position in the quality control workflow of modern radiopharmacies.

To cite this document: BenchChem. [performance validation of the Trasis QC1 against
traditional QC methods]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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